Dihexyl perylene-3,9-dicarboxylate
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Overview
Description
Dihexyl perylene-3,9-dicarboxylate is a chemical compound with the molecular formula C₃₄H₃₆O₄ and a molecular weight of 508.647 g/mol . . This compound is part of the perylene family, which is known for its unique optical and electronic properties.
Preparation Methods
The synthesis of dihexyl perylene-3,9-dicarboxylate typically involves the esterification of perylene-3,9-dicarboxylic acid with hexanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions . Industrial production methods may involve similar esterification processes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Dihexyl perylene-3,9-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form perylene-3,9-dicarboxylic acid.
Reduction: Reduction reactions can convert it back to its corresponding alcohols.
Substitution: It can undergo substitution reactions where the ester groups are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Dihexyl perylene-3,9-dicarboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of dihexyl perylene-3,9-dicarboxylate involves its interaction with light and its ability to transfer energy. When exposed to light, it can absorb photons and reach an excited state. This excited state can then transfer energy to other molecules, making it useful in applications like photodynamic therapy and solar cells . The molecular targets and pathways involved include its interaction with cellular components in biological systems and its role in electron transfer processes in electronic devices .
Comparison with Similar Compounds
Dihexyl perylene-3,9-dicarboxylate can be compared with other similar compounds such as:
Perylene-3,4,9,10-tetracarboxylic acid derivatives: These compounds have similar optical and electronic properties but differ in their chemical structure and reactivity.
Perylene-3,4-dicarboxylic acid derivatives: These compounds are also used in similar applications but have different functional groups that affect their properties.
The uniqueness of this compound lies in its specific ester groups, which provide distinct solubility and reactivity characteristics compared to other perylene derivatives .
Properties
CAS No. |
105823-23-2 |
---|---|
Molecular Formula |
C34H36O4 |
Molecular Weight |
508.6 g/mol |
IUPAC Name |
dihexyl perylene-3,9-dicarboxylate |
InChI |
InChI=1S/C34H36O4/c1-3-5-7-9-21-37-33(35)29-19-17-27-24-14-12-16-26-30(34(36)38-22-10-8-6-4-2)20-18-28(32(24)26)23-13-11-15-25(29)31(23)27/h11-20H,3-10,21-22H2,1-2H3 |
InChI Key |
QPMKLBAAWANJDY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC(=O)C1=CC=C2C3=C4C(=CC=C3)C(=CC=C4C5=C2C1=CC=C5)C(=O)OCCCCCC |
Origin of Product |
United States |
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